Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate
Description
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic chromen-based ester compound characterized by a chromen-4-one core substituted at position 3 with a benzoate group and at position 7 with a cyclohexanecarbonyloxy moiety.
Properties
CAS No. |
637750-66-4 |
|---|---|
Molecular Formula |
C24H22O7 |
Molecular Weight |
422.433 |
IUPAC Name |
methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C24H22O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 |
InChI Key |
OYJQZSATLHZLQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Esterification: The hydroxyl group on the chromen-4-one core is esterified with cyclohexanecarboxylic acid chloride in the presence of a base like pyridine to form the cyclohexanecarbonyloxy derivative.
Coupling with Benzoic Acid Derivative: The final step involves coupling the chromen-4-one derivative with methyl 4-hydroxybenzoate using a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive chromen-4-one core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The chromen-4-one core can interact with various molecular targets, modulating their activity and leading to biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The cyclohexanecarbonyloxy group in the target compound enhances lipophilicity compared to analogs with smaller or polar substituents (e.g., cyanomethoxy in ). This is critical for membrane permeability in drug design.
Polarity and Solubility: The 2-methoxy-2-oxoethoxy substituent in introduces additional ester and ether groups, improving aqueous solubility relative to the target compound.
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., methoxy-2-oxoethoxy in ) are synthesized via straightforward esterification or etherification reactions, as evidenced by protocols in . In contrast, the cyclohexanecarbonyloxy group in the target compound may require more complex acylative coupling steps.
Computational and Graph-Based Structural Comparisons
highlights methodologies for comparing chemical structures, emphasizing graph-theoretical approaches to assess similarity. Key findings applicable to the target compound and analogs include:
- Graph Similarity Metrics : Substituents at position 7 dominate structural differences. For instance, the cyclohexanecarbonyloxy group introduces a branched aliphatic chain, while the 4-bromobenzyloxy group adds aromaticity and halogen atoms.
- Biochemical Relevance: The lipophilic cyclohexane moiety may enhance interactions with hydrophobic protein pockets, whereas polar substituents (e.g., cyano, methoxy) favor hydrogen bonding.
Implications for Research and Development
Drug Discovery :
- The target compound’s lipophilicity makes it a candidate for targeting intracellular enzymes or nuclear receptors. However, analogs like or may be preferable for aqueous-based assays due to higher solubility.
- Brominated analogs could serve as probes for X-ray crystallography studies due to heavy atom effects.
Material Science :
- The ester-rich structure of may lend itself to polymer applications, while the target compound’s cyclohexane group could improve thermal stability in hydrophobic matrices.
Biological Activity
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chromene backbone with a cyclohexanecarbonyloxy group. Its molecular formula is , and it has a molecular weight of 368.43 g/mol. The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological studies.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, suggesting that the compound may interfere with key regulatory pathways in cancer cell proliferation.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. In assays measuring radical scavenging activity, this compound showed significant inhibition of DPPH radicals, indicating its potential as a natural antioxidant.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various tumor cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents ( ).
Synergistic Effects with Other Compounds
Another research effort explored the synergistic effects of this compound when co-administered with other chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could be used to improve treatment outcomes in difficult-to-treat cancers ( ).
Q & A
Q. Advanced
- CH2 rocking vibrations : Bands near 720–740 cm⁻¹ indicate trans-conformation of the cyclohexane ring, while gauche conformers show shifts to 690–710 cm⁻¹ .
- Carbonyl stretching : Ester C=O vibrations at 1720–1740 cm⁻¹ confirm successful acylation .
- Crystallinity effects : Noncrystalline phases may show broader bands due to conformational flexibility .
What strategies are effective for improving solubility in pharmacological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) at the benzoate moiety for salt formation .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Substituent variation : Replace the cyclohexanecarbonyloxy group with smaller (acetyl) or bulkier (adamantyl) acyl groups to probe steric effects .
- Bioisosteric replacement : Substitute the chromen-4-one core with quinolinone or coumarin scaffolds to modulate electron density .
- Pharmacophore mapping : Molecular docking identifies critical H-bond donors/acceptors (e.g., 4-oxo group) for target binding .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Storage : Sealed containers under inert gas (N2/Ar) at –20°C prevent hydrolysis and oxidation .
- Handling : Use desiccants (silica gel) in storage vials and avoid prolonged exposure to light .
- Reconstitution : Prepare fresh DMSO stock solutions to minimize degradation during assays .
How can X-ray crystallography validate the molecular geometry?
Q. Advanced
- Crystal growth : Slow evaporation of saturated acetone/ethyl acetate solutions yields diffraction-quality crystals .
- Data collection : High-resolution (≤0.8 Å) datasets collected at 100 K reveal bond angles and torsional strains .
- Refinement : Software like SHELXL refines thermal parameters and validates hydrogen bonding networks (e.g., ester carbonyl interactions) .
What analytical challenges arise in purity assessment, and how are they addressed?
Q. Advanced
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate impurities. MS detects trace byproducts (e.g., hydrolyzed esters) .
- Elemental analysis : Discrepancies >0.4% in C/H/N indicate residual solvents or incomplete purification .
- Karl Fischer titration : Measures water content (<0.1% w/w) to confirm anhydrous conditions during synthesis .
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
